molecular formula C19H31ClF3NO3 B605483 Chlorhydrate d'amisélimod CAS No. 942398-84-7

Chlorhydrate d'amisélimod

Numéro de catalogue: B605483
Numéro CAS: 942398-84-7
Poids moléculaire: 413.9 g/mol
Clé InChI: GEDVJGOVRLHFQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Amiselimod hydrochloride has several scientific research applications:

Mécanisme D'action

Target of Action

Amiselimod hydrochloride primarily targets the sphingosine 1-phosphate receptor-1 (S1P1 receptor) on lymphocytes . The S1P1 receptor plays a crucial role in the regulation of lymphocyte trafficking .

Mode of Action

Amiselimod hydrochloride acts as a functional antagonist of the S1P1 receptor . It inhibits the receptor function of the lymphocyte S1P1 receptor, which results in the retention of lymphocytes in the lymph nodes . This prevents lymphocytes from contributing to autoimmune reactions .

Biochemical Pathways

The active metabolite of Amiselimod, MT-1303 phosphate (MT-1303-P), exhibits S1P1 receptor agonism . This interaction leads to a marked decrease in CD4+ T cell count in peripheral blood, indicating that MT-1303-P acts as a functional antagonist of the S1P1 receptor . This modulation of the S1P1 receptor regulates lymphocyte trafficking and inhibits the infiltration of colitogenic Th1 and Th17 cells into the colon .

Result of Action

The functional antagonism of the S1P1 receptor by Amiselimod results in the inhibition of chronic colitis development . This is achieved by reducing the number of infiltrating Th1 and Th17 cells into the lamina propria of the colon . These results suggest that Amiselimod could potentially be useful for various autoimmune diseases .

Action Environment

The action of Amiselimod hydrochloride can be influenced by various environmental factors. For instance, the efficacy of the compound in inhibiting chronic colitis was assessed using an inflammatory bowel disease (IBD) model . .

Analyse Biochimique

Biochemical Properties

Amiselimod hydrochloride interacts with the S1P1 receptor, a type of sphingosine 1-phosphate receptor . It acts as a functional antagonist, inhibiting the receptor function of the lymphocyte S1P1 receptor . This interaction leads to the sequestration of lymphocytes in the lymph nodes, preventing them from contributing to autoimmune reactions .

Cellular Effects

Amiselimod hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it can almost completely abolish S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes . This corresponds to a marked decrease in CD4+ T cell count in peripheral blood , indicating that Amiselimod hydrochloride influences cell function by regulating lymphocyte trafficking .

Molecular Mechanism

The molecular mechanism of action of Amiselimod hydrochloride involves its active metabolite, MT-1303 phosphate (MT-1303-P), which exhibits S1P1 receptor agonism . This leads to the functional antagonism of the S1P1 receptor on lymphocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amiselimod hydrochloride have been observed over time. For example, oral administration of Amiselimod hydrochloride (0.3 mg/kg) once daily for 3 days to mice almost completely abolished S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes .

Dosage Effects in Animal Models

In animal models, the effects of Amiselimod hydrochloride vary with different dosages. An oral dose of 0.1 and 0.3 mg/kg Amiselimod hydrochloride administered daily one week after cell transfer inhibited the development of chronic colitis .

Metabolic Pathways

Amiselimod hydrochloride is involved in the sphingosine 1-phosphate metabolic pathway . It interacts with the S1P1 receptor, a key component of this pathway .

Méthodes De Préparation

La synthèse du chlorhydrate d'amisélimod implique plusieurs étapes. La voie synthétique clé comprend la préparation du métabolite actif, le phosphate MT-1303, qui présente une agonisme du récepteur du sphingosine 1-phosphate . Les méthodes de production industrielle du this compound sont conçues pour garantir une pureté et un rendement élevés, bien que les détails spécifiques sur les conditions réactionnelles soient propriétaires et non divulgués publiquement.

Analyse Des Réactions Chimiques

Le chlorhydrate d'amisélimod subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction peut modifier les groupes fonctionnels à l'intérieur du composé, affectant potentiellement son efficacité.

    Réduction : Cette réaction peut modifier la structure du composé, affectant son interaction avec les cibles biologiques.

    Substitution : Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le this compound agit comme un antagoniste fonctionnel du récepteur du sphingosine 1-phosphate sur les lymphocytes. En inhibant ce récepteur, il régule le trafic des lymphocytes et empêche l'infiltration des cellules Th1 et Th17 colitogènes dans le côlon. Ce mécanisme contribue à inhiber le développement de la colite chronique et d'autres maladies auto-immunes .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'amisélimod est comparé à d'autres modulateurs du récepteur du sphingosine 1-phosphate, tels que :

Le this compound se distingue par son profil de sécurité cardiaque favorable et son potentiel pour traiter un éventail plus large de maladies auto-immunes .

Activité Biologique

Amiselimod hydrochloride (MT-1303) is a selective sphingosine 1-phosphate receptor-1 (S1P1) modulator that has garnered attention for its potential therapeutic applications in autoimmune diseases, particularly due to its favorable safety profile compared to other S1P receptor modulators like fingolimod. This article delves into the biological activity of amiselimod, highlighting its mechanisms, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Amiselimod functions primarily as a functional antagonist of the S1P1 receptor. Upon oral administration, it is converted to its active metabolite, amiselimod phosphate (amiselimod-P), which exhibits high selectivity for S1P1 and S1P5 receptors while showing minimal activity at S1P2, S1P3, and S1P4 receptors. This selective activity is crucial as it reduces the risk of bradycardia—a common side effect associated with other S1P receptor modulators.

Key Pharmacological Properties

  • Selectivity : Amiselimod-P shows potent selectivity for S1P1 and S1P5 receptors.
  • Cardiac Safety : Unlike fingolimod, amiselimod has demonstrated a reduced risk of bradycardia in both preclinical and clinical studies .
  • Lymphocyte Trafficking : It inhibits the migration of lymphocytes from lymphoid tissues to the bloodstream, thereby reducing peripheral blood lymphocyte counts significantly .

Case Studies and Clinical Trials

Phase II Study in Crohn's Disease :
A multicenter, randomized, double-blind study evaluated the safety and efficacy of amiselimod in patients with moderate to severe active Crohn's disease. The study involved 78 participants who received either 0.4 mg of amiselimod or placebo over 14 weeks. Results showed no significant difference in clinical response rates (48.7% for amiselimod vs. 54.1% for placebo) at week 12, indicating that while amiselimod was well tolerated, it did not outperform placebo in this context .

Preclinical Models :
In animal models of chronic colitis induced by T cell transfer in SCID mice, amiselimod demonstrated significant efficacy comparable to anti-TNF therapies. It effectively reduced the infiltration of Th1 and Th17 cells into the colon, which are key players in inflammatory bowel diseases .

Safety Profile

Amiselimod has been characterized by a favorable safety profile across various studies:

  • Bradycardia Risk : Compared to fingolimod, amiselimod showed no significant acute negative chronotropic effects or clinically significant bradyarrhythmias during a thorough QT study involving healthy adults .
  • Adverse Events : In clinical trials, serious adverse events were rare; most participants completed the treatment without major complications .

Summary of Research Findings

Study TypePopulationDosageKey Findings
Phase II Clinical TrialCrohn's Disease Patients0.4 mg/dayNo significant difference from placebo in clinical response rates; well tolerated .
Preclinical ModelSCID Mice0.1 - 0.3 mg/kgSignificant reduction in Th1/Th17 infiltration; comparable efficacy to anti-TNF therapy .
Cardiac Safety StudyHealthy Adults0.4 mg & 0.8 mg/dayMinimal cardiac effects; no significant bradycardia observed .

Propriétés

IUPAC Name

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDVJGOVRLHFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942398-84-7
Record name Amiselimod hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMISELIMOD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Compound 1-2 (640 mg) was dissolved in ethanol (15 ml), concentrated hydrochloric acid (3 ml) was added, and the mixture was stirred at 80° C. for 2 hr. The reaction mixture was concentrated, and the residue was washed with diethyl ether to give the object product (492 mg) as white powder.
Name
Compound 1-2
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.